5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride
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Overview
Description
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride is a chemical compound that features a pyridine ring substituted with a methylpyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction is carried out under specific conditions to ensure high purity and yield . The process involves multiple steps, including esterification, reduction, and cyclization reactions.
Industrial Production Methods
For industrial production, the synthesis route is optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents used in the process include dichloromethane, ethyl acetate, and chloroform . The final product is obtained through crystallization and purification steps to ensure it meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reduction reactions can be carried out using lithium tetrahydridoaluminate in tetrahydrofuran.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium tetrahydridoaluminate in tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine-N-oxide derivatives .
Scientific Research Applications
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 3-Methyl-6-(1-methyl-2-pyrrolidinyl)pyridine
- Pyrrolidine-2,5-dione
Uniqueness
5-(1-Methylpyrrolidin-2-yl)pyridin-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H15ClN2O |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
5-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8;/h4-5,7,9H,2-3,6H2,1H3,(H,11,13);1H |
InChI Key |
ZMPHBHIGYWONKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CNC(=O)C=C2.Cl |
Origin of Product |
United States |
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